molecular formula C10H9F3O2 B1429209 4,4,4-Trifluoro-2-phenylbutanoic acid CAS No. 1073477-18-5

4,4,4-Trifluoro-2-phenylbutanoic acid

Cat. No. B1429209
M. Wt: 218.17 g/mol
InChI Key: HEIQZQVZMGICPT-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-phenylbutanoic acid is a chemical compound with the molecular formula C10H9F3O2 .


Molecular Structure Analysis

The molecular structure of 4,4,4-Trifluoro-2-phenylbutanoic acid consists of a phenyl group attached to a butanoic acid structure with three fluorine atoms attached to the second carbon atom . The InChI code for this compound is 1S/C10H9F3O2/c11-10(12,13)6-8(9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15) .


Physical And Chemical Properties Analysis

4,4,4-Trifluoro-2-phenylbutanoic acid is a powder at room temperature . It has a molecular weight of 218.18 .

Scientific Research Applications

Synthesis of Chiral Dendrimers

4,4,4-Trifluoro-2-phenylbutanoic acid has been utilized in the synthesis of second-generation chiral dendrimers. These dendrimers, characterized by NMR and mass spectroscopy, show that the CF3 groups reveal constitutional heterotopicities influenced by substituents separated by multiple bonds (Greiveldinger & Seebach, 1998).

Development of Chiral Dopants for Liquid Crystals

Optically active 4,4,4-trifluoro-2-phenylbutanoic acid has been used to synthesize new chiral dopants for nematic liquid crystals. The specific chiral dopant developed shows an extremely large helical twisting power (HTP), indicating significant influence in liquid crystal technology (Aoki et al., 2003).

Asymmetric Synthesis of Amino Acids

The compound has been integral in the asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. This synthesis involves several steps, including trifluoromethylation, asymmetric dihydroxylation, and palladium-catalyzed hydrogenation (Jiang, Qin, & Qing, 2003).

Synthesis of Copper (II) Nitrate Complex

In the field of inorganic chemistry, 4,4,4-trifluoro-2-phenylbutanoic acid has been used in the synthesis and structural study of a novel copper (II) nitrate complex, which could have implications in the study of molecular structures and bonding (Landry, Turnbull, & Twamley, 2007).

Development of Tetrazole-Containing Derivatives

The compound has been employed in preparing tetrazole-containing derivatives, exploring the reactivity of amino and carboxy terminal groups. Such derivatives have potential applications in pharmaceutical and chemical synthesis (Putis, Shuvalova, & Ostrovskii, 2008).

Safety And Hazards

4,4,4-Trifluoro-2-phenylbutanoic acid is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,4,4-trifluoro-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)6-8(9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIQZQVZMGICPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266280
Record name α-(2,2,2-Trifluoroethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-2-phenylbutanoic acid

CAS RN

1073477-18-5
Record name α-(2,2,2-Trifluoroethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073477-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(2,2,2-Trifluoroethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluoro-2-phenylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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